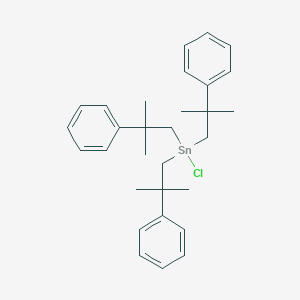

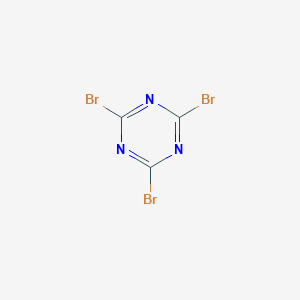

![molecular formula C17H10O B105084 7H-benzo[c]fluoren-7-one CAS No. 6051-98-5](/img/structure/B105084.png)

7H-benzo[c]fluoren-7-one

Overview

Description

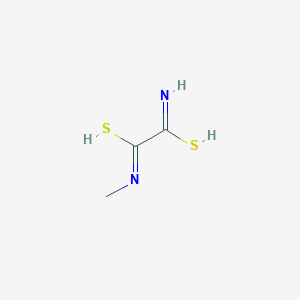

7H-benzo[c]fluoren-7-one, also known as this compound, is a useful research compound. Its molecular formula is C17H10O and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Adduct Formation and Carcinogenic Potential

- DNA Adduct Formation in Lung of Mice : 7H-Benzo[c]fluorene, a component of 7H-benzo[c]fluoren-7-one, forms major DNA adducts in the lungs of mice exposed to coal tar, indicating a high systemic bioavailability and metabolism in vivo, and its potential role in toxicological responses (Koganti et al., 2001).

- Carcinogenicity in Mice : 7H-Benzo[c]fluorene has been shown to induce lung tumors in mice, suggesting its role as a systemic carcinogen and its contribution to lung tumorigenicity seen with coal tar (Weyand et al., 2004).

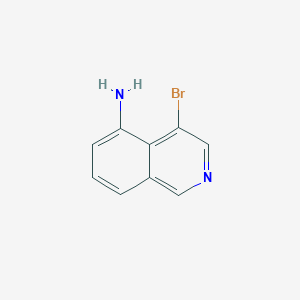

Chemical Synthesis and Derivatives

- Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of this compound, such as 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, indicating its utility in creating novel compounds (Jin Jing, 2013).

- Characterization of Derivatives : Detailed NMR characterization of certain derivatives, like 5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene, highlights the compound's potential in various chemical applications (Lyčka et al., 1987).

Photophysical Properties and Applications

- Two-Photon Absorption and Metal Ion Sensing : Studies on fluorene derivatives, including those related to this compound, show significant two-photon absorption properties and potential as metal-ion sensing probes, which could be valuable in microscopy imaging and sensing applications (Belfield et al., 2010).

Environmental Toxicity and Analysis

- Toxicity in Petrogenic and Pyrogenic Materials : The toxicity profile of 7H-benzo[c]fluorene is significant in both petrogenic and pyrogenic materials, impacting environmental risk assessments (Richter-Brockmann & Achten, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

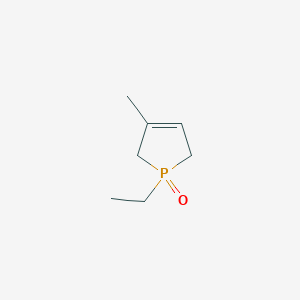

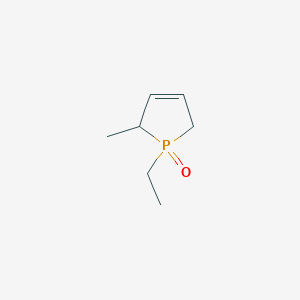

7H-benzo[c]fluoren-7-one is a complex organic compound that has been used as an electron acceptor unit in the design and synthesis of D-A-D type molecules . The primary targets of this compound are the terminal donor units, which include 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th) .

Mode of Action

The compound interacts with its targets through a process of electron acceptance. This interaction results in the formation of D-A polymers, which are prepared by an electrochemical deposition method . The electrochemical behavior of the monomers and the electrochemical properties of the D-A polymers are then studied .

Pharmacokinetics

It is known that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The action of this compound results in the formation of D-A polymers with varying electrochemical and electrochromic properties . For instance, one of the polymers, P(EBZFO1), displayed much better redox stability, good optical stability, and stable optical memory . On the other hand, P(TBZFO2) showed inferior redox stability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the electrochemical behavior of the compound and its resulting polymers can be affected by the conditions of the electrochemical deposition process . Additionally, the compound’s pharmacokinetic properties, such as its GI absorption and P-gp substrate status, could be influenced by factors like pH and the presence of other compounds .

Properties

IUPAC Name |

benzo[c]fluoren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWCEDYVLPNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209258 | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-98-5 | |

| Record name | 7H-Benzo[c]fluoren-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

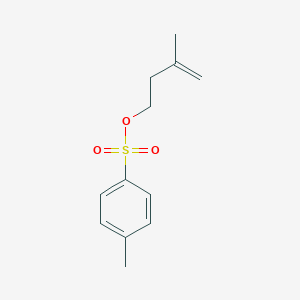

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic pathways for 7H-benzo[c]fluoren-7-one?

A1: Several synthetic routes have been explored for this compound. One approach utilizes dimethoxynaphthaldehydes as starting materials, employing oxazolines as activating groups for aromatic nucleophilic substitution to yield hydroxy-7H-benzo[c]fluoren-7-ones. [] Another method involves the isomerization of specific naphthalene-2,3-dicarboxylic anhydrides using aluminium chloride. [] Additionally, the thermolysis of 3-bromo-6-methoxyindene, obtained through the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide, can also lead to the formation of a this compound derivative. [, ]

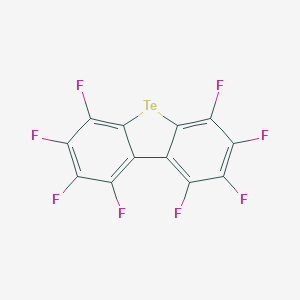

Q2: Has this compound been detected in environmental samples?

A2: Yes, this compound has been identified in size-segregated urban aerosol samples. Notably, its distribution across different aerosol sizes appears to correlate with its molecular weight. []

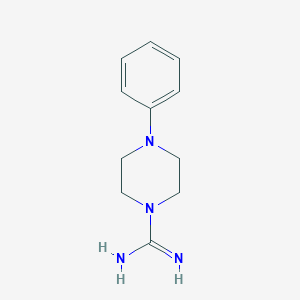

Q3: How does the structure of this compound relate to its potential biological activity?

A3: this compound, being a polycyclic aromatic ketone (PAK), exhibits structural similarities to other PAHs, some of which are known aryl hydrocarbon receptor (AhR) ligands. Studies have demonstrated that this compound exhibits significant AhR activity in both mouse hepatoma cells and yeast cells engineered to express human AhR. [] This suggests its potential to interact with biological systems through AhR-mediated pathways.

Q4: Are there any applications of this compound in materials science?

A4: Research has explored the use of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), a structural derivative of this compound, in the development of new blue organic light-emitting diode (OLED) host materials. [] These SBFF-based materials demonstrated promising blue electroluminescence properties, suggesting their potential utility in OLED display technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)